molecular formula C12H12Bi2O18 B1227062 Dibismuth tritartrate CAS No. 6591-56-6

Dibismuth tritartrate

Cat. No. B1227062
CAS RN: 6591-56-6
M. Wt: 862.17 g/mol
InChI Key: SULICOHAQXOMED-YDXPQRMKSA-H
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibismuth tritartrate is a compound that has been widely studied for its potential applications in the fields of medicine and biotechnology. This compound is a coordination complex that is composed of bismuth, tartrate, and water molecules. It has been shown to exhibit a range of interesting properties, including anti-inflammatory, antibacterial, and antifungal effects. In

Scientific Research Applications

Dibismuth tritartrate has been investigated for its potential applications in a range of scientific research areas. In medicine, it has been studied for its anti-inflammatory effects and its potential as a treatment for conditions such as rheumatoid arthritis and inflammatory bowel disease. It has also been shown to exhibit antibacterial and antifungal effects, making it a potential candidate for the development of new antibiotics and antifungal agents. In biotechnology, dibismuth tritartrate has been investigated for its potential use as a catalyst in organic synthesis reactions.

Mechanism Of Action

The mechanism of action of dibismuth tritartrate is not fully understood, but it is thought to involve the inhibition of enzymes involved in inflammatory and infectious processes. It has been shown to inhibit the activity of cyclooxygenase, an enzyme involved in the production of prostaglandins, which are involved in inflammation. It has also been shown to inhibit the growth of bacteria and fungi by interfering with their metabolic processes.

Biochemical And Physiological Effects

Dibismuth tritartrate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease. It has also been shown to exhibit antibacterial and antifungal effects in vitro. In addition, it has been shown to be relatively non-toxic, with no significant adverse effects observed in animal studies.

Advantages And Limitations For Lab Experiments

Dibismuth tritartrate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it can be obtained in high yields. It is also relatively non-toxic, making it a safe compound to work with. However, there are also some limitations to its use. It is sparingly soluble in water, which can make it difficult to work with in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on dibismuth tritartrate. One area of research is the development of new anti-inflammatory and antimicrobial agents based on the structure of dibismuth tritartrate. Another area of research is the investigation of its potential as a catalyst in organic synthesis reactions. In addition, further studies are needed to fully understand its mechanism of action and to investigate its potential as a treatment for inflammatory and infectious diseases.

Synthesis Methods

Dibismuth tritartrate can be synthesized by reacting bismuth nitrate pentahydrate with potassium hydrogen tartrate in the presence of water. The resulting compound is a white crystalline powder that is sparingly soluble in water. The synthesis method has been optimized to produce high yields of pure dibismuth tritartrate.

properties

IUPAC Name

dibismuth;(2R,3R)-2,3-dihydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H6O6.2Bi/c3*5-1(3(7)8)2(6)4(9)10;;/h3*1-2,5-6H,(H,7,8)(H,9,10);;/q;;;2*+3/p-6/t3*1-,2-;;/m111../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULICOHAQXOMED-YDXPQRMKSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Bi+3].[Bi+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Bi+3].[Bi+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Bi2O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

862.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibismuth tritartrate

CAS RN

6591-56-6
Record name Bismuth tartrate anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006591566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibismuth tritartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.846
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BISMUTH TARTRATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKV172B7RB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.